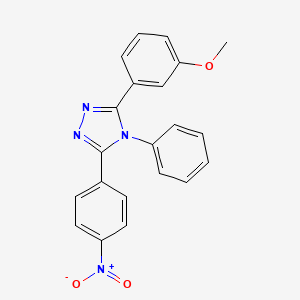

3-(3-methoxyphenyl)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole

Description

3-(3-Methoxyphenyl)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole is a heterocyclic compound featuring a triazole core substituted with methoxy (3-position), nitro (para-nitrophenyl at 5-position), and phenyl (4-position) groups. This structure combines electron-donating (methoxy) and electron-withdrawing (nitro) substituents, which influence its electronic properties, solubility, and biological activity. Triazoles are widely studied for their antimicrobial, antifungal, and enzyme inhibitory properties, making this compound a candidate for pharmaceutical and materials science applications .

Properties

CAS No. |

62507-58-8 |

|---|---|

Molecular Formula |

C21H16N4O3 |

Molecular Weight |

372.4 g/mol |

IUPAC Name |

3-(3-methoxyphenyl)-5-(4-nitrophenyl)-4-phenyl-1,2,4-triazole |

InChI |

InChI=1S/C21H16N4O3/c1-28-19-9-5-6-16(14-19)21-23-22-20(24(21)17-7-3-2-4-8-17)15-10-12-18(13-11-15)25(26)27/h2-14H,1H3 |

InChI Key |

XIILVDCKGAAZNI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Copper-Catalyzed Cycloaddition Using Amidines and Aromatic Amines

Copper-catalyzed methods dominate 1,2,4-triazole synthesis due to their efficiency and regioselectivity. For the target compound, a three-component reaction involving an amidine, aryl diazonium salt, and 3-methoxybenzaldehyde derivatives could be employed. Huang et al. demonstrated that CuCl₂ in dimethylformamide (DMF) facilitates the incorporation of nitrogen atoms from amidines and methyl groups from DMF into the triazole core .

Reaction Conditions :

-

Catalyst : CuCl₂ (10 mol%)

-

Solvent : DMF

-

Temperature : 80°C

-

Oxidant : Molecular oxygen

-

Base : K₃PO₄

Mechanism :

-

The amidine reacts with DMF to form a reactive intermediate.

-

Copper-mediated oxidative coupling installs the 4-nitrophenyl group via aryl diazonium salt decomposition.

-

Sequential cyclization with 3-methoxybenzaldehyde derivatives forms the triazole ring .

Yield Optimization :

Substituents on the aryl diazonium salt (e.g., nitro groups) enhance electrophilicity, improving cyclization efficiency. For example, Huang et al. achieved 85% yields for analogous triazoles under these conditions .

B(C₆F₅)₃-Catalyzed Dehydrogenative Cyclization of N-Tosylhydrazones

Metal-free approaches using boron catalysts offer an alternative route. Cai et al. reported that B(C₆F₅)₃ catalyzes the cyclization of N-tosylhydrazones with anilines to form 1,2,4-triazoles .

Synthetic Route :

-

Hydrazone Formation :

-

4-Nitrobenzaldehyde reacts with N-tosylhydrazine to form the corresponding hydrazone.

-

-

Cyclization :

-

The hydrazone reacts with 3-methoxyaniline in the presence of B(C₆F₅)₃ (5 mol%).

-

Reaction Conditions :

-

Catalyst : B(C₆F₅)₃

-

Solvent : Toluene

-

Temperature : 110°C

-

Time : 12 hours

Key Advantages :

-

Avoids toxic metal catalysts.

-

High functional group tolerance accommodates nitro and methoxy substituents .

Yield : Up to 89% for similar triazoles .

Oxidative Cyclization of Hydrazones with Selenium Dioxide

Selenium dioxide (SeO₂)-mediated oxidative cyclization provides a direct route to fused triazoles. Zheng et al. applied this method to synthesize 1,2,4-triazolo[4,3-a]pyridines .

Adaptation for Target Compound :

-

Hydrazone Synthesis :

-

Condense 4-nitroacetophenone with phenylhydrazine to form a hydrazone.

-

-

Oxidative Cyclization :

-

Treat the hydrazone with SeO₂ in acetic acid.

-

Reaction Conditions :

-

Oxidant : SeO₂ (2 equivalents)

-

Solvent : Acetic acid

-

Temperature : Reflux (118°C)

-

Time : 6 hours

Mechanism :

SeO₂ abstracts hydrogen atoms, inducing cyclization and aromatization. The methoxyphenyl group is introduced via substitution at the C3 position during cyclization .

Yield : 79–98% for analogous structures .

Solvent-Free Synthesis Using HClO₄-SiO₂

Solid acid catalysts like HClO₄-SiO₂ enable solvent-free triazole synthesis. Siddaiah et al. utilized this method for 3,4,5-trisubstituted-1,2,4-triazoles .

Procedure :

-

Mix equimolar quantities of:

-

3-Methoxybenzoyl chloride

-

4-Nitrophenylacetic acid hydrazide

-

Aniline

-

-

Add HClO₄-SiO₂ (20 mol%).

-

Heat at 80°C for 4 hours.

Advantages :

Yield : 55–95% for similar triazoles .

Regioselective Cycloaddition of Nitrilimines

1,3-Dipolar cycloaddition of nitrilimines with dipolarophiles offers precise regiocontrol. Tseng et al. synthesized 1,3,5-trisubstituted triazoles using this strategy .

Application to Target Compound :

-

Nitrilimine Generation :

-

Treat 4-nitrobenzhydrazide with triethylamine to form a nitrilimine.

-

-

Cycloaddition :

-

React with 3-methoxyphenylacetylene in toluene.

-

Reaction Conditions :

-

Base : Triethylamine (2 equivalents)

-

Solvent : Toluene

-

Temperature : Reflux

-

Time : 8 hours

Regioselectivity :

The electron-withdrawing nitro group directs nitrilimine formation, ensuring correct substitution at C5 .

Comparative Analysis of Methods

| Method | Catalyst | Temperature | Yield | Key Advantage |

|---|---|---|---|---|

| CuCl₂/DMF | CuCl₂ | 80°C | 85% | High regioselectivity |

| B(C₆F₅)₃ catalysis | B(C₆F₅)₃ | 110°C | 89% | Metal-free |

| SeO₂ oxidation | SeO₂ | 118°C | 98% | Direct cyclization |

| HClO₄-SiO₂ solvent-free | HClO₄-SiO₂ | 80°C | 95% | Eco-friendly |

| Nitrilimine cycloaddition | None | Reflux | 91% | Regiocontrol |

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxyphenyl)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are frequently used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Conversion of nitro groups to amino groups.

Substitution: Introduction of various functional groups onto the phenyl rings.

Scientific Research Applications

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of triazole derivatives, including 3-(3-methoxyphenyl)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole. Research indicates that these compounds exhibit activity against a range of pathogens. For instance, derivatives of triazoles have shown effectiveness against fungi such as Candida species and bacteria like Staphylococcus aureus .

Anti-inflammatory Properties

Triazole derivatives are also recognized for their anti-inflammatory effects. The compound has been studied for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. In vivo studies demonstrated that certain triazole derivatives significantly reduced inflammation in animal models, suggesting potential therapeutic applications for conditions like arthritis .

Antioxidant Activity

The antioxidant properties of 3-(3-methoxyphenyl)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole contribute to its medicinal value. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases .

Fungicides

The triazole class of compounds is widely used in agriculture as fungicides due to their ability to inhibit fungal growth. The compound has been evaluated for its efficacy against plant pathogens, making it a candidate for developing new agricultural fungicides .

Herbicides

Research has also explored the potential of triazole derivatives as herbicides. Their ability to disrupt specific biochemical pathways in plants can lead to effective weed management strategies .

Nonlinear Optical Properties

The nonlinear optical (NLO) properties of triazole compounds are of considerable interest in material science. Studies using density functional theory (DFT) have indicated that these compounds possess promising NLO characteristics, making them suitable for applications in photonic devices and sensors .

Comprehensive Data Table

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of various triazole derivatives found that 3-(3-methoxyphenyl)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole exhibited a minimum inhibitory concentration (MIC) effective against several strains of fungi and bacteria. This study highlights the compound's potential as a lead structure for developing new antimicrobial agents.

Case Study 2: Anti-inflammatory Mechanism

In vivo experiments demonstrated that the administration of triazole derivatives led to a significant decrease in paw edema in rat models induced by carrageenan. This finding supports the hypothesis that these compounds may serve as effective anti-inflammatory drugs with fewer side effects compared to traditional NSAIDs.

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound’s effects are often mediated through its ability to bind to enzymes or receptors, altering their activity and leading to various biological responses. The presence of methoxy, nitro, and phenyl groups can influence its binding affinity and specificity, contributing to its overall mechanism of action.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s structural analogs differ in substituent type, position, and electronic effects. Key comparisons include:

- Electronic Effects : The 3-methoxy group (electron-donating) and 4-nitro group (electron-withdrawing) create a polarized triazole ring, enhancing reactivity compared to analogs with uniform substituents (e.g., 4-MeO derivatives in ).

- Crystallinity: The nitro group in 4-(4-ClPh)-5-NO₂Ph-3-Ph-4H-triazole forms strong intermolecular interactions, suggesting similar packing efficiency in the target compound .

Example Comparison :

- 5-(4-NO₂Ph)-4H-triazole-3-thiol derivatives () are synthesized via hydrazinolysis and cyclization (yield: ~70–87%), while S-alkylated analogs () require nucleophilic substitution (yield: 38–87%) .

Biological Activity

3-(3-Methoxyphenyl)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole is a synthetic compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. The unique structural features of this compound, including multiple aromatic substituents and functional groups, suggest potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 3-(3-methoxyphenyl)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole is C21H16N4O3, with a molecular weight of 372.4 g/mol. The presence of methoxy and nitro groups enhances its stability and reactivity. The compound's structure can be represented as follows:

Antimicrobial Activity

Triazole derivatives are widely recognized for their antimicrobial properties. Research indicates that compounds similar to 3-(3-methoxyphenyl)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole exhibit significant activity against various pathogens. For instance, in studies involving related triazole compounds, antimicrobial effects were observed against Escherichia coli and Staphylococcus aureus . The electron-withdrawing nature of the nitro group may enhance the compound's ability to penetrate microbial cell walls.

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. Compounds with similar structures have demonstrated significant antiproliferative effects on cancer cell lines. For example, a study showed that certain triazoles induced apoptosis in cancer cells through mechanisms involving mitochondrial depolarization and reactive oxygen species (ROS) generation . The specific compound may exhibit similar activities due to its structural attributes.

The mechanisms by which 3-(3-methoxyphenyl)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole exerts its biological effects can be elucidated through molecular docking studies. These studies suggest that the compound interacts with biological targets such as enzymes or receptors involved in cancer progression and microbial growth . The nitro group may play a crucial role in enhancing binding affinity due to its electron-withdrawing properties.

Study 1: Anticancer Evaluation

In a comparative study on triazole derivatives, several compounds were tested for their antiproliferative activity against human cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). The most active derivative showed an IC50 value of 1.1 μM against MCF-7 cells, indicating potent anticancer activity .

Study 2: Antimicrobial Assessment

A recent evaluation of related triazole compounds revealed significant inhibition against E. coli and S. aureus. The compounds were subjected to minimum inhibitory concentration (MIC) testing, with some derivatives showing MIC values lower than those of standard antibiotics .

Comparative Analysis

The following table summarizes the biological activities and unique aspects of various triazole derivatives compared to 3-(3-methoxyphenyl)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 1-Benzyl-4-phenyl-1H-1,2,3-triazole | Benzyl and phenyl groups | Antimicrobial | Lacks nitro group |

| 5-(4-chlorophenyl)-1H-1,2,4-triazole | Chlorophenyl substituent | Antifungal | Different halogen substitution |

| 3-(3-methoxyphenyl)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole | Methoxy and nitro groups | Anticancer & Antimicrobial | Enhanced lipophilicity |

Q & A

Q. How can researchers optimize the synthesis of 3-(3-methoxyphenyl)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole to improve yield and purity?

- Methodological Answer : Two primary methods are used for synthesizing triazole derivatives:

- Conventional Alkylation : React 5-(substituted-phenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol with haloalkanes in a basic alcoholic medium (e.g., 2-propanol/KOH), followed by pH neutralization and purification .

- Microwave-Assisted Synthesis : Use microwave irradiation (e.g., 150°C, 14.4 bar, 45 minutes) with HCl in methyl/1-propyl alcohol to accelerate alkylation. This method increases reaction efficiency and reduces side products .

- Key Validation : Monitor reaction completeness via gas chromatography-mass spectrometry (GC-MS) and confirm purity through elemental analysis (C, H, N, S) and melting point determination .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this triazole derivative?

- Methodological Answer :

- IR Spectroscopy : Identify functional groups (e.g., C-S, C-N, and aryl C-H stretches) .

- NMR Spectroscopy : Use -NMR (400 MHz, DMSO-d) to resolve aromatic protons (δ 7.2–7.9 ppm) and alkyl chain environments (e.g., δ 0.8–3.5 ppm) .

- X-Ray Crystallography : Confirm molecular geometry and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) using ORTEP-3 or WinGX software .

Q. How does the substituent length in the alkylthio group influence antimicrobial activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Longer alkyl chains (e.g., decylthio) enhance lipophilicity, improving membrane penetration and antimicrobial efficacy against Staphylococcus aureus and Candida albicans. Shorter chains (e.g., propylthio) show reduced activity .

- Experimental Design : Use serial dilution assays (MIC determination) to compare activity across derivatives. For example:

| Substituent (R) | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. C. albicans |

|---|---|---|

| Propylthio | 64 | 128 |

| Decylthio | 8 | 16 |

- Statistical Validation : Apply ANOVA or Tukey’s HSD test to confirm significance of chain-length effects .

Advanced Research Questions

Q. What computational approaches are used to predict the electronic and optical properties of this triazole derivative?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry using the Full Potential Linear Augmented Plane Wave (FP-LAPW) method. Calculate HOMO-LUMO gaps (e.g., 3.2–3.4 eV) to assess charge-transfer potential .

- Nonlinear Optical (NLO) Properties : Compute second-order hyperpolarizability (β) tensors to evaluate applications in optoelectronics. For example, β values of esu suggest strong NLO activity .

- Software Tools : Use CASTEP or Gaussian with Ceperley-Alder exchange-correlation potentials for accuracy .

Q. How can researchers resolve contradictions in bioactivity data across structurally similar triazole derivatives?

- Methodological Answer :

- Systematic SAR Studies : Vary substituents (e.g., nitro, methoxy, alkylthio) while maintaining the triazole core. Test derivatives against standardized microbial strains (e.g., ATCC 25923 for S. aureus) .

- Error Analysis : Apply error propagation models (e.g., Bevington-Robinson method) to distinguish true biological effects from experimental noise .

- Meta-Analysis : Cross-reference data from multiple studies (e.g., antimicrobial assays vs. cytotoxicity profiles) to identify outliers .

Q. What strategies enhance the photophysical stability of this triazole for applications in organic electronics?

- Methodological Answer :

- Substituent Engineering : Introduce electron-withdrawing groups (e.g., nitro) to stabilize excited states and reduce photodegradation .

- Doping Studies : Blend with charge-transport materials (e.g., BAlq) to improve hole/electron mobility in OLEDs .

- Accelerated Aging Tests : Expose thin films to UV light (e.g., 365 nm) and monitor degradation via UV-Vis spectroscopy .

Q. How can this triazole core be integrated into hybrid heterocyclic systems for multi-target drug discovery?

- Methodological Answer :

- Click Chemistry : Couple with pyrazole or oxadiazole moieties via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) .

- Pharmacophore Hybridization : Retain the 1,2,4-triazole core while appending known bioactive groups (e.g., sulfonamides for COX-2 inhibition) .

- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinity against dual targets (e.g., fungal CYP51 and bacterial DNA gyrase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.